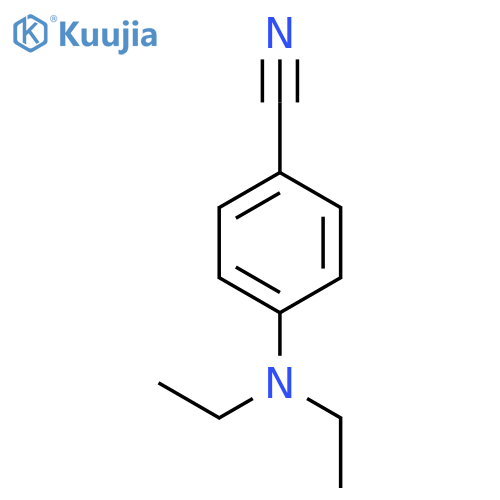Cas no 2873-90-7 (4-(Diethylamino)benzonitrile)

4-(Diethylamino)benzonitrile structure
商品名:4-(Diethylamino)benzonitrile
4-(Diethylamino)benzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Diethylaminobenzonitrile
- 4-(Diethylamino)benzonitrile
- 4-NN-diethylaminobenzonitrile
- N,N-diethyl-4-cyanoaniline
- N,N-diethyl-p-cyanoaniline
- nitrile of 4-diethylaminobenzoic acid
- p-Diethylaminobenzonitrile
- Benzonitrile, 4-(diethylamino)-
- KMLGFOAKCYHXCQ-UHFFFAOYSA-N
- 4-(diethylamino)benzenecarbonitrile
- 4-diethylamino-benzonitrile
- NSC32450
- Maybridge3_004418
- p-CyandiA currencythylanilin
- HMS1443I18
- STK072865
- SBB068880
- IDI1_015805
- 4-(Diethylamino)benzonitrile, AldrichCPR
- TC
- NSC-32450
- AKOS000218411
- CS-0206760
- NS00028534
- DTXSID90182889
- MFCD00019754
- D4852
- CCG-46568
- 2873-90-7
- BS-22210
- D90340
- Benzonitrile,4-(diethylamino)-
- NSC 32450
- SR-01000636259-1
- EINECS 220-712-7
- SCHEMBL63804
- FT-0618342
- DB-047447
- DTXCID80105380
-
- MDL: MFCD00019754
- インチ: 1S/C11H14N2/c1-3-13(4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3
- InChIKey: KMLGFOAKCYHXCQ-UHFFFAOYSA-N
- ほほえんだ: N(C1C([H])=C([H])C(C#N)=C([H])C=1[H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[H]
- BRN: 973913
計算された属性
- せいみつぶんしりょう: 174.11600
- どういたいしつりょう: 174.116
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 27
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.01
- ゆうかいてん: 66.0 to 70.0 deg-C
- ふってん: 341.8 °C at 760 mmHg
- フラッシュポイント: 151.4 °C
- 屈折率: 1.536
- PSA: 27.03000
- LogP: 2.40448
- 最大波長(λmax): 465(EtOH)(lit.)
- ようかいせい: 使用できません
4-(Diethylamino)benzonitrile セキュリティ情報
-
記号:

- ヒント:あぶない
- 危害声明: H301+H311+H331-H315-H319
- 警告文: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- 危険物輸送番号:UN 3276
- 危険カテゴリコード: 20/21/22-22
- セキュリティの説明: S22-S36/37
-
危険物標識:

- 危険レベル:6.1
- セキュリティ用語:6.1
- 包装等級:III
- リスク用語:R20/21/22
- 包装カテゴリ:III
- 危険レベル:6.1
- 包装グループ:III
4-(Diethylamino)benzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-(Diethylamino)benzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L01905-5g |
4-Diethylaminobenzonitrile, 97% |
2873-90-7 | 97% | 5g |
¥1471.00 | 2023-03-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4852-5G |
4-(Diethylamino)benzonitrile |
2873-90-7 | >98.0%(GC)(T) | 5g |
¥290.00 | 2024-04-16 | |
| Apollo Scientific | OR900360-100g |
4-(Diethylamino)benzonitrile |
2873-90-7 | 98% | 100g |
£445.00 | 2025-02-20 | |
| Alichem | A019093903-100g |
4-(Diethylamino)benzonitrile |
2873-90-7 | 95% | 100g |
$398.04 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154901-25G |
4-(Diethylamino)benzonitrile |
2873-90-7 | 98% | 25g |
¥1259.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154901-5G |
4-(Diethylamino)benzonitrile |
2873-90-7 | 98% | 5g |
¥359.90 | 2023-09-03 | |
| abcr | AB177503-5 g |
4-Diethylaminobenzonitrile, 97%; . |
2873-90-7 | 97% | 5 g |
€70.70 | 2023-07-20 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154901-1g |
4-(Diethylamino)benzonitrile |
2873-90-7 | 98% | 1g |
¥109.90 | 2023-09-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4852-5g |
4-(Diethylamino)benzonitrile |
2873-90-7 | 98.0%(GC&T) | 5g |
¥435.0 | 2023-09-01 | |
| Aaron | AR002WZT-25g |
Benzonitrile, 4-(diethylamino)- |
2873-90-7 | 98% | 25g |
$142.00 | 2025-01-21 |
4-(Diethylamino)benzonitrile 関連文献
-
Mhejabeen Shaikh,Jyotirmayee Mohanty,Achikanath C. Bhasikuttan,Haridas Pal Photochem. Photobiol. Sci. 2008 7 979
2873-90-7 (4-(Diethylamino)benzonitrile) 関連製品
- 4714-63-0(4-(Ethylamino)benzonitrile)
- 34334-28-6(4-(4-Methylpiperazin-1-yl)benzonitrile)
- 68104-63-2(4-piperazin-1-ylbenzonitrile)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2873-90-7)4-(Diethylamino)benzonitrile

清らかである:99%
はかる:25g
価格 ($):185.0